N-(2-Methylbenzyl)piperidin-3-amine hydrochloride
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Overview
Description
N-(2-Methylbenzyl)piperidin-3-amine hydrochloride is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₂₁ClN₂
- Molecular Weight : 240.77 g/mol
- Synonyms : None specified in the available data.
Synthesis Analysis
The synthetic pathway for this compound is not explicitly provided in the available information. However, it can be synthesized through appropriate reactions involving piperidine and 2-methylbenzylamine. Further details would require additional literature review.
Molecular Structure Analysis
The linear structure formula for N-(2-Methylbenzyl)piperidin-3-amine hydrochloride is as follows:
NC1=CC(C2=CC=CC=C2C)=CC=C1
This structure consists of a piperidine ring with a 2-methylbenzyl group attached to the nitrogen atom.
Chemical Reactions Analysis
The compound may participate in various chemical reactions typical of amine derivatives, such as nucleophilic substitution, acylation, and cyclization. Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Boiling Point : Not provided in the available data.
- Solubility : Likely soluble in polar solvents due to the amine group.
- Melting Point : Not specified.
- Appearance : No visual description available.
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Inhibition : A derivative of N-(2-Methylbenzyl)piperidin-3-amine has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Synthesis of Substituted Piperidines : Research demonstrates efficient approaches to synthesize substituted piperidines, which are valuable in medicinal chemistry (Kim et al., 2007).
Anti-Tubercular Agents : A study on 2,4-diaminoquinazoline derivatives showed the potential of compounds structurally related to N-(2-Methylbenzyl)piperidin-3-amine as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).
DNA Strand Breakage Studies : Piperidine, a core structure in N-(2-Methylbenzyl)piperidin-3-amine, has been studied for its role in DNA strand breakage, particularly at sites of N7-alkylguanines, which is important in understanding DNA damage and repair mechanisms (Mattes et al., 1986).
Redox Properties in Cobalt(III) Complexes : Research on pyridinecarboxamide cobalt(III) complexes, involving piperidine as a ligand, explored the redox properties and potential applications in electrochemistry (Meghdadi et al., 2008).
Synthesis of 4-Chloropiperidines : A method for synthesizing 4-chloropiperidines from homoallylic amines has been developed, demonstrating the versatility of piperidine derivatives in organic synthesis (Ebule et al., 2019).
Antihistaminic N-Heterocyclic 4-Piperidinamines : The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their antihistaminic activity highlights the potential of piperidine derivatives in developing new antihistamines (Janssens et al., 1985).
β-Aminoketones Synthesis : Piperidine derivatives have been used in the synthesis of β-aminoketones, important intermediates in organic and medicinal chemistry (Makarova et al., 2002).
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501
- Packing Group : Not specified.
Future Directions
Research on N-(2-Methylbenzyl)piperidin-3-amine hydrochloride should focus on:
- Elucidating its biological targets and potential therapeutic applications.
- Investigating its pharmacokinetics and pharmacodynamics.
- Assessing its safety profile and potential adverse effects.
Please note that the above analysis is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIXZOQTXINPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)piperidin-3-amine hydrochloride |
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